Cas no 2669-94-5 (6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one)

6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-one,3,4-dihydro-6-hydroxy-
- 6-hydroxy-3,4-dihydrochromen-2-one
- 2,5-Dihydroxyhydrocinnamic acid lactone
- 3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one
- 3,4-Dihydro-6-hydroxycoumarin
- 6-Hydroxy-3,4-dihydrocoumarin
- 6-Hydroxy-3.4-dihydro-coumarin
- 6-Hydroxy-chroman-2-on
- 6-hydroxy-chroman-2-one
- 6-hydroxychromanone
- AC1L21YZ
- CHEMBL2426599
- Hydrocoumarin, 6-hydroxy-
- NSC169992
- 6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
- EN300-311586
- Z1513805017
- NSC-169992
- UNII-N7HV736HNQ
- 2H-1-Benzopyran-2-one,4-dihydro-6-hydroxy-
- SCHEMBL3754190
- ZCNZNVIRVHJXKV-UHFFFAOYSA-N
- CAA66994
- MFCD18450718
- NSC 169992
- 2669-94-5
- NS00028157
- 2H-1-Benzopyran-2-one, 3,4-dihydro-6-hydroxy-
- 6-hydroxychroman-2-one
- DTXSID7062584
- N7HV736HNQ
- AKOS033960605
- BDBM50440186
- SY217933
- 6-Hydroxy-2-chromanone #
- EINECS 220-211-3
- 3,4-Dihydrocoumarin-6-ol
-
- MDL: MFCD18450718
- Inchi: InChI=1S/C9H8O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5,10H,1,4H2
- InChI Key: ZCNZNVIRVHJXKV-UHFFFAOYSA-N
- SMILES: OC1=CC2CCC(=O)OC=2C=C1
Computed Properties
- Exact Mass: 164.04734
- Monoisotopic Mass: 164.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
- LogP: 1.24380
6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311586-0.25g |
6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one |
2669-94-5 | 95.0% | 0.25g |
$337.0 | 2025-03-21 | |
Enamine | EN300-311586-0.5g |
6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one |
2669-94-5 | 95.0% | 0.5g |
$531.0 | 2025-03-21 | |
Enamine | EN300-311586-2.5g |
6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one |
2669-94-5 | 95.0% | 2.5g |
$1333.0 | 2025-03-21 | |
Aaron | AR00BRDC-250mg |
3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one |
2669-94-5 | 95% | 250mg |
$489.00 | 2023-12-14 | |
1PlusChem | 1P00BR50-5g |
3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one |
2669-94-5 | 97% | 5g |
$1777.00 | 2025-02-25 | |
Aaron | AR00BRDC-1g |
3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one |
2669-94-5 | 95% | 1g |
$962.00 | 2023-12-14 | |
Aaron | AR00BRDC-500mg |
3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one |
2669-94-5 | 95% | 500mg |
$756.00 | 2023-12-14 | |
Aaron | AR00BRDC-100mg |
3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one |
2669-94-5 | 95% | 100mg |
$350.00 | 2023-12-14 | |
Enamine | EN300-311586-0.05g |
6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one |
2669-94-5 | 95.0% | 0.05g |
$159.0 | 2025-03-21 | |
Enamine | EN300-311586-10.0g |
6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one |
2669-94-5 | 95.0% | 10.0g |
$2928.0 | 2025-03-21 |
6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one Related Literature
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J. Malcolm Bruce,David Creed J. Chem. Soc. C 1970 649
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2. Light-induced and related reactions of quinones. Part X. Further studies with hydroxymethyl-, vinyl-, and (2-ethoxycarbonylethyl)-1,4-benzoquinonesJ. Malcolm Bruce,Arshad-Ul-Haq Chaudhry,Keith Dawes J. Chem. Soc. Perkin Trans. 1 1974 288
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3. 315. peri-Hydroxy-carbonyl compounds. Part I. The synthesis of peri-hydroxy-indanones, -tetralones, and -benzocycloheptenonesN. F. Hayes,R. H. Thomson J. Chem. Soc. 1956 1585
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4. 596. The biosynthesis of phenols. Part VI. Model studies relating to the conversion of tyrosine into homogentisic acidJ. S. Davies,C. H. Hassall,J. A. Schofield J. Chem. Soc. 1964 3126
Additional information on 6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one
Comprehensive Overview of 6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one (CAS No. 2669-94-5): Properties, Applications, and Research Insights
6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one, identified by its CAS No. 2669-94-5, is a bioactive benzopyran derivative with significant interest in pharmaceutical and nutraceutical research. This compound, also referred to as 6-hydroxycoumarin, belongs to the coumarin family, known for its diverse biological activities. Its molecular structure features a hydroxyl group at the 6-position, enhancing its solubility and reactivity, making it a versatile intermediate in organic synthesis.
Recent studies highlight the growing demand for natural-derived compounds like 6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one, driven by consumer preferences for sustainable and eco-friendly ingredients. Researchers are exploring its potential as an antioxidant and anti-inflammatory agent, aligning with trends in functional foods and cosmeceuticals. Its ability to scavenge free radicals has sparked investigations into its role in skin health and aging prevention, topics frequently searched in Google Scholar and PubMed.
From a synthetic perspective, CAS No. 2669-94-5 serves as a precursor for flavonoid analogs and heterocyclic compounds. Its chromene backbone is pivotal in designing drug candidates targeting metabolic disorders. Notably, its low toxicity profile (as per OECD guidelines) makes it attractive for biomedical applications. Industry reports indicate a surge in patents involving 6-hydroxycoumarin derivatives, particularly in cancer research and neuroprotection.
Environmental considerations also play a role in its popularity. As a biodegradable molecule, 6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one aligns with green chemistry principles. Laboratories are optimizing enzymatic synthesis methods to reduce waste, addressing queries like "eco-friendly coumarin production" often seen in AI-driven search trends.
Analytical techniques such as HPLC and LC-MS are critical for quantifying CAS No. 2669-94-5 in complex matrices. Its UV absorption properties facilitate detection, while NMR spectroscopy confirms structural integrity. These methods are frequently discussed in research forums and method development articles.
In conclusion, 6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one (CAS No. 2669-94-5) exemplifies the intersection of traditional chemistry and modern applications. Its multifaceted roles—from therapeutic agents to industrial intermediates—underscore its relevance in contemporary science. Future directions may explore its synergistic effects with other phytochemicals, a topic gaining traction in integrative medicine circles.
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